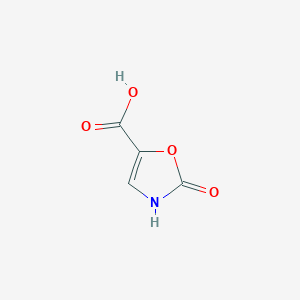
Ácido 2-hidroxi-1,3-oxazol-5-carboxílico
Descripción general
Descripción
2-Hydroxy-1,3-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 1407858-88-1. It has a molecular weight of 129.07 and its IUPAC name is 2-hydroxyoxazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, involves several methods. One method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1,3-oxazole-5-carboxylic acid consists of a five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can be arylated and alkylated using Pd(PPh3)4 as a catalyst . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
Los derivados del oxazol, incluido el ácido 2-hidroxi-1,3-oxazol-5-carboxílico, han demostrado actividad antibacteriana. Los investigadores han explorado su potencial como agentes antimicrobianos contra diversas cepas bacterianas .
Actividad Antifúngica
Los estudios han investigado las propiedades antifúngicas de los compuestos de oxazol. El ácido 2-hidroxi-1,3-oxazol-5-carboxílico puede exhibir efectos inhibitorios contra patógenos fúngicos .
Aplicaciones Antivirales
Los derivados del oxazol han mostrado promesa como agentes antivirales. Si bien los datos específicos sobre la actividad antiviral del ácido 2-hidroxi-1,3-oxazol-5-carboxílico son limitados, sigue siendo un área interesante para futuras investigaciones .
Potencial Anticancerígeno
Aunque se necesita más investigación, los compuestos de oxazol se han explorado por su potencial en la terapia contra el cáncer. El ácido 2-hidroxi-1,3-oxazol-5-carboxílico podría desempeñar un papel en la inhibición del crecimiento o la metástasis de las células cancerosas .
Efectos Antiinflamatorios
Los derivados del oxazol se han investigado por sus propiedades antiinflamatorias. Si bien el impacto específico del ácido 2-hidroxi-1,3-oxazol-5-carboxílico aún no se ha dilucidado por completo, podría contribuir a reducir la inflamación .
Reacciones de Acoplamiento Cruzado Decarboxilativo
Los investigadores han informado el uso de ácidos oxazol-5-carboxílicos, incluido nuestro compuesto, en reacciones de acoplamiento cruzado decarboxilativo. Estas reacciones permiten la síntesis de moléculas orgánicas complejas .
Safety and Hazards
The safety information for 2-Hydroxy-1,3-oxazole-5-carboxylic acid indicates that it is a potential hazard. The GHS pictogram GHS07 is associated with it, and the signal word is "Warning" .
Relevant Papers Several papers have been published on the synthesis and properties of oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid . These papers discuss various methods of synthesis, chemical reactions, and properties of oxazoles. They provide valuable information for researchers interested in this field.
Mecanismo De Acción
Target of Action
Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
The stability and efficacy of 2-Hydroxy-1,3-oxazole-5-carboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C . This suggests that temperature and humidity could affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Cellular Effects
Oxazole derivatives have been associated with a variety of biological actions, suggesting that 2-Hydroxy-1,3-oxazole-5-carboxylic acid may also influence cell function
Molecular Mechanism
Oxazoles are known to undergo various reactions, including a reaction involving an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .
Propiedades
IUPAC Name |
2-oxo-3H-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCBJSUVBTQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




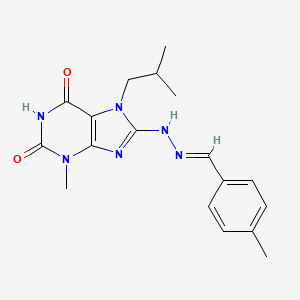
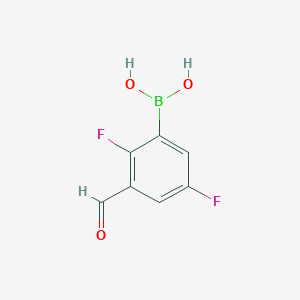
![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)
![N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2425968.png)
![N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2425969.png)
![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2425973.png)
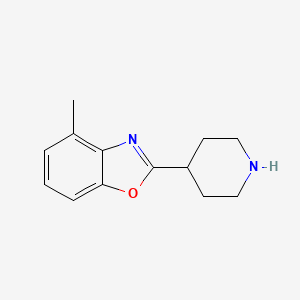
![3-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2425976.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425978.png)
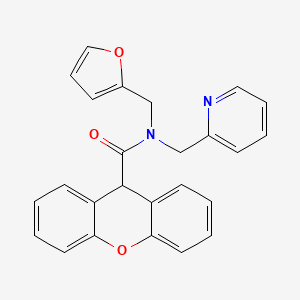

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425982.png)